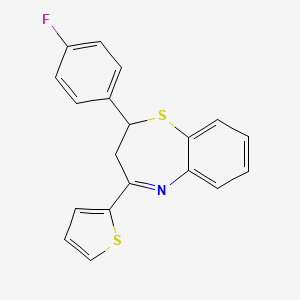

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROKSRPWSPTLAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Thiophene Precursor Synthesis

The synthesis of the thiophene-fluorophenyl precursor is critical for constructing the target compound. A patented method employs a two-step process:

- Preparation of 4-fluorophenylboronic acid : 4-Fluorophenylmagnesium bromide reacts with a boric acid ester at −10°C to 20°C, yielding 4-fluorophenylboronic acid after quenching with dilute HCl.

- Cross-coupling with 2-bromothiophene : Using a Pd catalyst (e.g., Pd(dppf)Cl₂), 4-fluorophenylboronic acid couples with 2-bromothiophene in DMF at 120°C under nitrogen, achieving an 85% yield of 2-(4-fluorophenyl)thiophene. Optimal conditions include a 1:1.5 molar ratio of boronic acid to bromide and 0.5–2 mol/L reactant concentration.

Integration into the Benzothiazepine Core

The thiophene-fluorophenyl unit is subsequently incorporated into the benzothiazepine scaffold. VulcanChem’s protocol involves reacting the precursor with o-aminothiophenol in the presence of hexafluoro-2-propanol (HFIP), which activates both the Michael acceptor and carbonyl groups during cyclization. This step proceeds at ambient temperature, with HFIP’s mild acidity (pKa = 9.2) minimizing side reactions.

Michael Addition-Cyclization Approach

Chalcone Synthesis

Chalcones serve as key intermediates. Claisen-Schmidt condensation of p-methylacetophenone with substituted aromatic aldehydes in basic ethanol produces α,β-unsaturated ketones (e.g., 3-(4-fluorophenyl)-1-thiophen-2-ylpropenone). Yields exceed 80% when using 30% NaOH at 25°C for 2–3 hours.

Cyclization with o-Aminothiophenol

Cyclization occurs via 1,4-conjugate addition of o-aminothiophenol to chalcones. In HFIP, this reaction achieves 68–89% yields within 3–4 hours at reflux. The solvent’s hydrogen-bonding ability stabilizes transition states, while its low nucleophilicity prevents undesired side reactions. For example, 2-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-2,3-dihydrobenzo[b]thiazepine is obtained in 75% yield under these conditions.

Green Synthesis Methods

HFIP as a Sustainable Solvent

HFIP replaces traditional acidic/basic media, reducing waste and improving safety. Its high ionization power facilitates rapid cyclization, with reactions completing in ≤4 hours. A comparative study showed HFIP-mediated syntheses achieve 10–15% higher yields than toluene or THF-based methods.

PEG-400 and Bleaching Clay Catalysis

An eco-friendly method employs polyethylene glycol (PEG-400) and bleaching earth clay (BEC). BEC’s large surface area (5 µm particles) and basicity (pH 12.5) accelerate chalcone condensation at 60°C, while PEG-400 enhances solubility. This one-pot approach reduces reaction times to 55 minutes, with yields up to 88%. The catalyst is reusable for five cycles without efficiency loss.

Alternative Synthetic Routes

Samarium Diiodide (SmI2)-Mediated Synthesis

Nitrodisulfides react with α,β-unsaturated ketones in THF using SmI2 as a reductant. This method forms the benzothiazepine core at room temperature in 2–3 hours, though yields are moderate (50–70%). For instance, 2,3-dihydro-2,4-diphenyl-1,5-benzothiazepine is obtained in 68% yield.

Comparative Analysis of Synthetic Methods

Key Findings :

- Palladium-based methods offer high regioselectivity but require inert conditions and costly catalysts.

- HFIP cyclization balances efficiency and safety, making it suitable for scale-up.

- Green methods (PEG-400/BEC) excel in sustainability and catalyst reusability.

Structural and Spectroscopic Characterization

Post-synthesis analysis confirms product identity:

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a wide range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research indicates that derivatives of benzothiazepines, including the compound , show significant antimicrobial properties. For instance:

- Antibacterial Effects : Studies have demonstrated that certain benzothiazepine derivatives possess potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2–6 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound has shown effectiveness against fungi such as Candida albicans, with some derivatives exhibiting MIC values significantly lower than established antifungal agents .

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine. In vivo experiments demonstrated that certain derivatives significantly reduced blood glucose levels in diabetic models when administered at doses of 10 and 20 mg/kg .

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory effects, showing promise in models of acute inflammation. Specific derivatives were compared favorably to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Preliminary screenings have indicated that certain benzothiazepine derivatives exhibit anticancer properties, particularly against human lung cancer cell lines. The structure-activity relationship studies suggest that modifications on the benzothiazepine scaffold enhance its potency against cancer cells .

Structure-Activity Relationship

The pharmacological efficacy of this compound can be attributed to its unique molecular structure. The presence of fluorine and thiophene moieties contributes to its biological activity by influencing interactions with biological targets.

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

- Synthesis and Characterization : The compound was synthesized through a reaction involving 2-aminothiophenol and a substituted chalcone derivative under acidic conditions. This method yielded the target compound with a high purity .

- Biological Evaluations : In vitro assays have validated the antimicrobial and anticancer activities of the synthesized compounds, establishing a correlation between structural modifications and biological efficacy .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent-Driven Electronic and Steric Effects

The biological and physicochemical properties of benzothiazepines are highly dependent on substituent patterns. Key analogues include:

Key Observations :

- Fluorine vs.

- Thiophene vs. Phenyl : Thiophene’s sulfur atom introduces polarizability and π-π stacking versatility, contrasting with phenyl’s purely aromatic interactions .

Tyrosinase Inhibition

Benzothiazepine derivatives with 2,4-diphenyl substituents (e.g., 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)- analogues) exhibit IC50 values of 1.21–70.65 μM against mushroom tyrosinase, outperforming kojic acid (IC50 = 16.69 μM). Kinetic studies suggest competitive inhibition mechanisms .

Anticancer Potential

Benzothiazepines with electron-withdrawing groups (e.g., fluorine, bromine) show promise in anticancer studies due to enhanced membrane permeability and interactions with cellular targets like kinases . The target compound’s fluorine atom may confer superior pharmacokinetics compared to methoxy- or methyl-substituted derivatives.

Crystallographic and Conformational Analysis

- Target Compound : The dihydrobenzothiazepine core adopts a slightly puckered conformation. The fluorophenyl and thiophene rings form dihedral angles of 67.4° and 59.3°–87.7°, respectively, with the central ring, influencing molecular planarity and intermolecular interactions .

- 2-(3,4-Dimethoxyphenyl)-4-(thiophen-2-yl)-... : This analogue exhibits a similar puckered core but with methoxy groups inducing stronger hydrogen bonding (C–H···O interactions) and R2<sup>2</sup>(20) dimer formation in crystals .

Biological Activity

The compound 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine is a derivative of benzothiazepine, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of the compound is with a molecular weight of 339.43 g/mol. The synthesis involves the reaction of 2-aminothiophenol with 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one in the presence of hydrochloric acid under controlled heating conditions. The process typically yields pale yellow crystals with a melting point of 422 K .

Synthesis Reaction Overview

Antiviral Activity

Research indicates that derivatives of benzothiazepine exhibit significant antiviral properties. Specifically, certain compounds have shown effectiveness against HIV-1-induced cytopathicity in MT-4 cells at concentrations ranging from 0.3 to 40 μM. Notably, one derivative demonstrated an EC50 value of 0.3 μM, comparable to nevirapine, a standard antiretroviral drug .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed potent activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial activity .

Anticancer Activity

The anticancer potential of benzothiazepine derivatives has been extensively studied. In vitro tests showed that several compounds exhibited significant cytotoxic effects against cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). For instance:

- Compound with a difluorophenyl moiety showed an IC50 value of 28 μg/mL against HT-29 cells.

These findings suggest that modifications in the chemical structure can enhance anticancer efficacy .

Antiangiogenic and Antioxidant Properties

Recent studies have highlighted the antiangiogenic effects of certain benzothiazepine derivatives. These compounds demonstrated the ability to inhibit capillary proliferation significantly, indicating potential therapeutic applications in diseases characterized by abnormal blood vessel growth. Additionally, antioxidant assays revealed that these compounds can scavenge free radicals effectively .

Study 1: Antiviral Efficacy

A study conducted by Vikash Kumar Chaudhri et al. assessed the antiviral activity of various benzothiazepine derivatives against HIV. The most potent derivative was found to have an EC50 of 0.3 μM, demonstrating its potential as a therapeutic agent against viral infections .

Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, synthesized benzothiazepine derivatives were tested against standard bacterial strains. Results indicated that several compounds exhibited MIC values lower than those of standard antibiotics like ciprofloxacin, suggesting their potential as new antibacterial agents .

Q & A

Basic: What is the synthetic methodology for 2-(4-Fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine?

Answer:

The compound is synthesized via a condensation reaction between 2-aminothiophenol (4 mmol) and 3-(4-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (4 mmol) in methanol with concentrated HCl as a catalyst. The mixture is stirred at 473 K for 4 hours, monitored by thin-layer chromatography (TLC) using hexane or chloroform as eluents. Post-reaction, the product is extracted with ether, washed with dilute HCl and water, and crystallized from 95% ethyl alcohol, yielding pale yellow needles (85% yield, m.p. 422 K). Elemental analysis confirms purity (C: 67.20%, H: 4.11%, N: 4.08%) .

Basic: What are the crystallographic characteristics of the compound?

Answer:

Single-crystal X-ray diffraction reveals a monoclinic system (space group C2/c) with unit cell parameters:

- a = 26.1463 Å, b = 12.3091 Å, c = 10.1776 Å, β = 101.383°

- Volume = 3211.1 ų, Z = 8, density = 1.404 Mg/m³.

The thiazepine ring adopts a boat conformation (C9, C8, C11, C12 basal plane; S10 as the "bow"). Dihedral angles between benzene rings are 53.6°, while the thiazepine ring is twisted by 34.3° and 36.6° relative to the aromatic rings. Bond lengths align with standard values (Allen et al., 1987) .

Basic: What spectroscopic and analytical techniques validate the compound’s structure?

Answer:

- X-ray crystallography : Confirms molecular geometry, including bond angles and torsion angles (e.g., C–S bond lengths: 1.73–1.82 Å) .

- Elemental analysis : Matches calculated values (C, H, N) within 0.03% deviation .

- Melting point : Sharp melting point at 422 K indicates purity .

Advanced: How can computational modeling predict the pharmacological profile of this benzothiazepine?

Answer:

Molecular docking : Compare the compound’s structure (boat conformation, fluorophenyl/thiophen substituents) with known benzothiazepine targets (e.g., calcium channels, antimicrobial enzymes) .

QSAR studies : Use substituent effects (e.g., electron-withdrawing fluorine) to correlate with bioactivity trends (e.g., calcium antagonism, antimicrobial activity) .

ADMET prediction : Simulate pharmacokinetics (e.g., logP, solubility) based on hydrophobic/hydrophilic moieties (thiophen vs. fluorophenyl) .

Advanced: How can structural modifications enhance specific pharmacological activities?

Answer:

- Substituent introduction : Adding methoxy groups (e.g., 3,4-dimethoxyphenyl in analogous compounds) increases electron density, potentially enhancing receptor binding .

- Heterocycle variation : Replace thiophen with pyrazole or thiazole to modulate bioactivity (e.g., antitumor vs. antimicrobial) .

- Conformational tuning : Stabilize the boat conformation via steric hindrance (e.g., bulky substituents) to mimic active analogs .

Advanced: How can researchers resolve contradictions in reported conformational data for benzothiazepines?

Answer:

Comparative crystallography : Analyze derivatives (e.g., 3,4-dimethoxyphenyl analogs) to assess substituent effects on dihedral angles .

Temperature-dependent studies : Variations in crystal packing (e.g., hydrogen bonding at 293 K vs. 296 K) may alter conformations .

DFT calculations : Compare experimental dihedral angles (e.g., 34.3° twist) with optimized geometries to identify strain or stabilization factors .

Basic: What are the supramolecular interactions in the crystal lattice?

Answer:

Intermolecular C–H···S and C–H···π interactions stabilize the packing. The fluorophenyl group participates in weak hydrogen bonds (C–H···F), while thiophen sulfur engages in van der Waals interactions. These features contribute to the needle-like crystal morphology .

Advanced: What experimental strategies optimize yield and purity during synthesis?

Answer:

- Catalyst screening : Test alternative acids (e.g., p-TSA) to improve cyclization efficiency beyond HCl .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Purification : Gradient recrystallization (ethyl alcohol/water mixtures) reduces byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.